N-benzyl-N-tert-butyl-2-methylbenzamide

Description

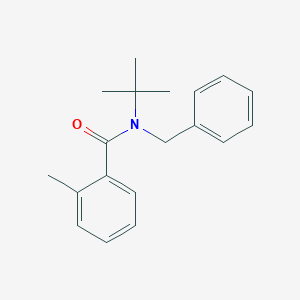

N-Benzyl-N-tert-butyl-2-methylbenzamide is a benzamide derivative characterized by a benzyl group and a bulky tert-butyl substituent attached to the nitrogen atom of the amide moiety, along with a methyl group at the ortho position of the benzamide aromatic ring.

Properties

CAS No. |

13493-26-0 |

|---|---|

Molecular Formula |

C19H23NO |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

N-benzyl-N-tert-butyl-2-methylbenzamide |

InChI |

InChI=1S/C19H23NO/c1-15-10-8-9-13-17(15)18(21)20(19(2,3)4)14-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3 |

InChI Key |

XALGTFMZCVWIBL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Properties

Recent studies have indicated that benzamide derivatives, including N-benzyl-N-tert-butyl-2-methylbenzamide, exhibit neuroprotective effects. Specifically, these compounds have shown promise in preventing dopamine depletion in models of Parkinson's disease. In experiments with mice treated with MPTP (a neurotoxin), certain benzamide compounds were effective in mitigating the resultant dopamine loss, suggesting potential therapeutic applications for neurodegenerative diseases .

1.2 Antagonist Development

This compound has been explored as a scaffold for developing small molecule antagonists targeting specific receptors. For example, it has been part of systematic studies aimed at identifying antagonists for AM 2 receptors, showcasing its versatility in drug discovery .

Organic Synthesis Applications

2.1 Transamidation Reactions

The compound has been utilized in transamidation reactions, which are critical for synthesizing various amides. Its reactivity under mild conditions allows for the formation of new amide bonds without the need for metal catalysts or harsh reagents. This property is particularly beneficial in developing more sustainable synthetic methodologies .

2.2 Synthesis of Complex Molecules

This compound serves as a precursor in the synthesis of more complex organic molecules. Its structural features allow chemists to modify and build upon its framework to create diverse chemical entities that can be tailored for specific biological activities or chemical properties .

4.1 Neuroprotective Activity Against MPTP-Induced Damage

In a study assessing the neuroprotective effects of various benzamide derivatives, including this compound, researchers found that these compounds significantly reduced dopamine depletion when administered prior to MPTP exposure. The results highlighted the potential of these compounds as therapeutic agents for Parkinson's disease and similar conditions .

4.2 Synthesis of Novel Amides

Another case study focused on the use of this compound in synthesizing novel amides through transamidation processes. The study demonstrated high yields and selectivity under mild conditions, emphasizing the compound's utility as a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-N-tert-butyl-2-methylbenzamide can be contextualized by comparing it to analogous benzamide derivatives. Below is a detailed analysis:

Table 1: Key Comparisons of this compound and Related Compounds

Structural and Functional Insights

Substituent Effects: N-Benzyl vs. N-Alkyl Groups: The benzyl group in the target compound (vs. Aryl Substituents: The 2-methyl group in the target compound (vs. 2-chloro in ) reduces electrophilicity but improves metabolic stability. Comparatively, 4MNB () features nitro and methoxy groups, which alter electronic properties and crystal packing .

Steric and Electronic Properties :

- The tert-butyl group in all analogs contributes to significant steric hindrance, likely affecting reaction kinetics and solubility. For example, N-tert-butyl-3-methoxy-2-methylsulfanyl-benzamide () demonstrates how bulky substituents can stabilize transition states in synthetic pathways .

Applications and Research Findings :

- Medicinal Chemistry : Chlorinated analogs (e.g., ) are often explored as kinase inhibitors due to halogen bonding capabilities . The target compound’s methyl group may prioritize lipophilicity over polar interactions.

- Material Science : Methyl 4-tert-butylbenzoate (), though an ester, highlights the role of tert-butyl groups in modulating melting points and solubility for polymer applications .

Q & A

Q. Q. How does This compound compare to structural analogs in biofilm inhibition?

- Methodological Answer :

- Comparative Assays : Test against N-(benzo[d]thiazol-2-ylmethyl)benzamide () using crystal violet biofilm assays on Staphylococcus aureus.

- Structural Modifications : Introduce –CF₃ or –OCH₃ groups to enhance lipophilicity and membrane penetration .

- Mechanistic Probes : Use fluorescence microscopy (SYTOX Green) to assess membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.